2-Chloro-6-(1-methyl-1H-pyrazol-3-yl)pyridin-4-amine
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Overview
Description
2-Chloro-6-(1-methyl-1H-pyrazol-3-yl)pyridin-4-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(1-methyl-1H-pyrazol-3-yl)pyridin-4-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-chloro-4-nitropyridine with 1-methyl-3-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Solvent recovery and recycling, as well as waste minimization, would also be important considerations in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(1-methyl-1H-pyrazol-3-yl)pyridin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products of these reactions depend on the specific reagents used. For example, substitution reactions with amines would yield corresponding amine derivatives, while coupling reactions would yield biaryl compounds .
Scientific Research Applications
2-Chloro-6-(1-methyl-1H-pyrazol-3-yl)pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Research: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(1-methyl-1H-pyrazol-3-yl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the structure of the final biologically active molecule derived from this compound .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitropyridine: A precursor in the synthesis of 2-Chloro-6-(1-methyl-1H-pyrazol-3-yl)pyridin-4-amine.
1-Methyl-3-pyrazole: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific combination of a pyrazole and a pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-6-(1-methylpyrazol-3-yl)pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-14-3-2-7(13-14)8-4-6(11)5-9(10)12-8/h2-5H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJHHPMJAOZYNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NC(=CC(=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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